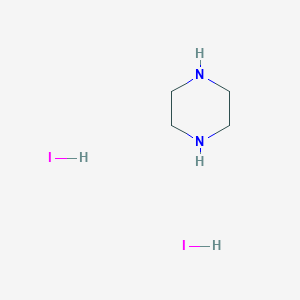

![molecular formula C13H12FNO B1319458 3-Fluoro-4'-methoxy[1,1'-biphenyl]-4-amine CAS No. 893734-49-1](/img/structure/B1319458.png)

3-Fluoro-4'-methoxy[1,1'-biphenyl]-4-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

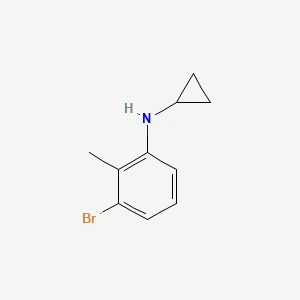

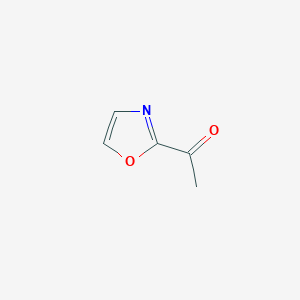

Biphenyl compounds are a group of organic compounds which consist of two connected phenyl rings . The compound you mentioned, “3-Fluoro-4’-methoxy[1,1’-biphenyl]-4-amine”, is a biphenyl compound with a fluoro group on one phenyl ring, a methoxy group on the other phenyl ring, and an amine group attached to one of the rings.

Molecular Structure Analysis

The molecular structure of “3-Fluoro-4’-methoxy[1,1’-biphenyl]-4-amine” would likely consist of two phenyl rings connected together, with a fluoro group (-F), a methoxy group (-OCH3), and an amine group (-NH2) attached to the rings .Chemical Reactions Analysis

Again, while specific reactions involving “3-Fluoro-4’-methoxy[1,1’-biphenyl]-4-amine” are not available, biphenyl compounds are known to undergo various chemical reactions. For instance, they can participate in electrophilic aromatic substitution reactions, and their boronic acid derivatives can be used in Suzuki-Miyaura coupling reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Fluoro-4’-methoxy[1,1’-biphenyl]-4-amine” would be influenced by its molecular structure. For instance, the presence of the fluoro, methoxy, and amine groups could affect its polarity, solubility, and reactivity .Applications De Recherche Scientifique

-

Pharmaceuticals

- Biphenyl compounds are omnipresent in medicinally active compounds, marketed drugs, and natural products .

- A large number of biphenyl derivatives are patented and broadly used in medicine as antiandrogenic, immunosuppressant, antifungal, antibacterial, antimicrobial, anti-inflammatory, anti-proliferative, osteoporosis, antihypertensive, antitumor, β-glucuronidase inhibition activity, anti-leukemia agent hypotensive, anti-cholinesterase, anti-diabetic, and antimalaria drugs .

- For example, 6-(3-(adamantan-1-yl)-4-methoxyphenyl)-2-naphthoic acid (adapalene) is a third-generation topical retinoid primarily used for treating acne vulgaris, anti-inflammatory, antibacterial .

-

Material Science

-

Organic Synthesis

- Biphenyl derivatives are used in various chemical reactions such as Wurtz–Fittig, Ullmann, Bennett–Turner, Negishi, Kumada, Stille, Suzuki–Miyaura, Friedel–Crafts, cyanation, amination, and various electrophilic substitution reactions .

- For example, the synthesis of 2-fluoro-[1,1’-biphenyl]-4-yl-propanoic acid and 2-[(3,5-Difluoro-3’-methoxy-1,1’-biphenyl-4-yl)amino]nicotinic acid are used to treat psoriasis disease .

-

Fluorescence Studies

-

Cancer Treatment

-

Psoriasis Treatment

Orientations Futures

Propriétés

IUPAC Name |

2-fluoro-4-(4-methoxyphenyl)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12FNO/c1-16-11-5-2-9(3-6-11)10-4-7-13(15)12(14)8-10/h2-8H,15H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYANDXPRTYQMHE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC(=C(C=C2)N)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12FNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Fluoro-4'-methoxy[1,1'-biphenyl]-4-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

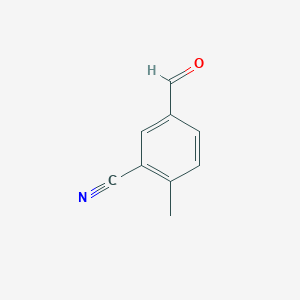

![4-Chloro-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B1319419.png)

![Ethyl 6,8-dibromoimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B1319432.png)